6-Ethoxy-2,3,4,5-tetrahydropyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
6-ethoxy-2,3,4,5-tetrahydropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c1-2-9-7-5-3-4-6-8-7/h2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOZDKJXZGHBIPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NCCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90480599 | |
| Record name | 2-ethoxy-3,4,5,6-tetrahydropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90480599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15200-13-2 | |
| Record name | 2-ethoxy-3,4,5,6-tetrahydropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90480599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reactivity Profiles and Mechanistic Chemical Transformations of 6 Ethoxy 2,3,4,5 Tetrahydropyridine
Oxidative Stability and Aromatization Tendencies of 2,3,4,5-Tetrahydropyridines
The 2,3,4,5-tetrahydropyridine ring system is a partially saturated heterocyclic framework that exhibits a propensity for oxidation to achieve the aromatic stability of the corresponding pyridine (B92270) ring. This transformation is a significant aspect of its chemical profile.
The stability of tetrahydropyridine (B1245486) derivatives towards oxygen can vary significantly depending on the substituents present on the ring. nih.govnih.gov For instance, certain tetrahydropyridine intermediates are highly susceptible to rapid oxidation by molecular oxygen, leading to the formation of the corresponding pyridine derivative as the primary product. nih.gov This process is driven by the thermodynamic favorability of forming a stable aromatic system.
The aromatization of the tetrahydropyridine ring is a common reaction pathway, often occurring as a side reaction or a desired transformation in synthetic sequences. The presence of substituents can influence the rate and ease of this oxidation. For example, studies on analogous 1,2,3,4-tetrahydropyridine systems have shown that the nature of substituents at various positions can either enhance or diminish the molecule's stability against oxidation. nih.gov While some derivatives remain stable, others, like certain methylene-substituted tetrahydropyridines, readily oxidize. nih.gov This suggests that the substitution pattern on the 6-ethoxy-2,3,4,5-tetrahydropyridine ring would similarly modulate its oxidative stability and tendency toward aromatization.
Table 1: Oxidative Stability of Substituted Tetrahydropyridines This table is generated based on findings for analogous tetrahydropyridine systems.
| Tetrahydropyridine Derivative | Stability Towards Oxygen | Outcome | Reference |
|---|---|---|---|
| Methylene-substituted tetrahydropyridine | Low | Fast oxidation to pyridine | nih.gov |
| Tetrahydropyridone | High | No further oxidation observed | nih.gov |
Intramolecular Cyclization and Annulation Reactions of 6-Ethoxy-Substituted Precursors
The synthesis of the 2,3,4,5-tetrahydropyridine core, including 6-ethoxy substituted variants, is often achieved through intramolecular cyclization or annulation reactions of acyclic precursors. These methods provide powerful strategies for constructing the heterocyclic ring with control over substitution and stereochemistry.
One prominent method involves phosphine-catalyzed [4+2] annulation reactions. researchgate.netnih.gov In this approach, an allenoate can react with an imine in the presence of a phosphine (B1218219) catalyst to construct the tetrahydropyridine ring. researchgate.net The ethoxy group at the 6-position could conceptually be derived from a precursor containing an ethoxy-substituted imine or a related functional group that directs the cyclization.
Another advanced strategy is a one-pot cascade reaction initiated by rhodium(I)-catalyzed C–H bond activation. nih.gov This sequence involves the coupling of α,β-unsaturated imines with alkynes, which generates an azatriene intermediate. This intermediate then undergoes an in-situ electrocyclic reaction to form a 1,2-dihydropyridine, which can be subsequently reduced to the tetrahydropyridine. nih.gov This method allows for the creation of highly substituted tetrahydropyridines with high diastereoselectivity. nih.gov The stereochemical outcome of such cyclizations can often be rationalized by Baldwin's rules, which predict the favorability of different ring-closure pathways based on the geometry of the transition state. libretexts.org
Table 2: Synthetic Approaches to Tetrahydropyridine Ring Formation
| Reaction Type | Key Precursors | Catalyst/Reagent | Key Feature | Reference |
|---|---|---|---|---|
| Phosphine-Catalyzed [4+2] Annulation | Allenoates, Imines | Tributylphosphine | Forms functionalized tetrahydropyridines | researchgate.netnih.gov |
| C–H Activation/Cyclization Cascade | α,β-Unsaturated Imines, Alkynes | Rhodium(I) complex | One-pot synthesis with high diastereoselectivity | nih.gov |
| Ring-Closing Metathesis | Olefin-containing enamides | Ruthenium-based catalysts | Forms protected cyclic enamides | organic-chemistry.org |
Reactivity of the Endocyclic Double Bond and Iminium Character
The reactivity of this compound is dominated by the properties of its endocyclic C=N double bond, which is part of a cyclic imino ether (or O-alkylated lactim) structure. This functional group possesses a dual nature, exhibiting both nucleophilic and electrophilic characteristics.
The nitrogen atom's lone pair of electrons can conjugate with the double bond, increasing the electron density at the C5 position. However, the most significant aspect of its reactivity stems from the basicity of the nitrogen atom. Protonation or Lewis acid coordination at the nitrogen atom generates a highly reactive cyclic iminium ion.
In related systems, the formation of an iminium ion from a dihydropyridine (B1217469) intermediate is a key step that dictates subsequent transformations. nih.gov This iminium ion intermediate exhibits significant double bond character between the nitrogen and the C2 carbon. nih.gov For this compound, protonation would generate an iminium cation where the C6 carbon becomes highly electrophilic and susceptible to attack by nucleophiles. The stability and reactivity of this intermediate are central to its chemical behavior. The presence of the ethoxy group at C6 makes it a good leaving group upon nucleophilic attack, facilitating substitution reactions at this position. This reactivity is characteristic of lactim ethers.
Kinetic and Thermodynamic Aspects of this compound Reactions
The reactions involving this compound are governed by both kinetic and thermodynamic principles, which determine the reaction pathways, rates, and product distributions.
The formation of the tetrahydropyridine ring via cyclization is often subject to kinetic control. For example, in the cascade synthesis of tetrahydropyridines, the stereochemical outcome can be the result of a kinetically controlled protonation of a dihydropyridine intermediate, followed by a diastereoselective reduction. nih.gov This implies that the transition state of lower energy is favored, leading to a specific stereoisomer even if it is not the most thermodynamically stable product.
Baldwin's rules for ring closure provide a framework for predicting the kinetic feasibility of intramolecular cyclization reactions based on the orbital overlap in the transition state. libretexts.org For instance, 6-endo-trig cyclizations are generally favored, a rule that would apply to the formation of six-membered rings like tetrahydropyridine from suitable acyclic precursors. libretexts.org
The reversibility of reactions, such as electrocyclic ring-opening and closing, depends on the thermodynamic stability of the open-chain versus the cyclic form. libretexts.org For many conjugated triene systems, the equilibrium favors the cyclic cyclohexadiene product, which provides a thermodynamic driving force for cyclization. libretexts.org In the case of this compound, the stability of the ring system relative to potential precursors or products of ring-opening will dictate the position of chemical equilibria. The aromatization to an ethoxypyridinium species, for example, represents a strong thermodynamic sink due to the large resonance stabilization energy of the aromatic ring. nih.gov
Advanced Spectroscopic and Analytical Characterization of 6 Ethoxy 2,3,4,5 Tetrahydropyridine and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis
High-resolution NMR spectroscopy is a cornerstone for the structural elucidation of 6-ethoxy-2,3,4,5-tetrahydropyridine. Both ¹H and ¹³C NMR provide detailed information about the molecular framework, while advanced 2D NMR techniques can reveal intricate details about connectivity and spatial relationships.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the ethoxy group and the tetrahydropyridine (B1245486) ring protons. The ethoxy group would present as a triplet for the methyl protons (CH₃) and a quartet for the methylene (B1212753) protons (-O-CH₂-), a result of spin-spin coupling. The protons on the tetrahydropyridine ring would appear as multiplets in the aliphatic region of the spectrum. The chemical shifts of the protons adjacent to the nitrogen atom and the imino ether functionality would be deshielded due to the electron-withdrawing nature of these groups.
Conformational Analysis: The tetrahydropyridine ring can exist in various conformations, such as a half-chair or sofa conformation. The exact conformation can be investigated using Nuclear Overhauser Effect (NOE) experiments, which can reveal through-space proximity of protons, and by analyzing coupling constants. For substituted derivatives, the stereochemistry and preferred conformation can have a significant impact on the observed NMR parameters.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on the analysis of similar structures and standard chemical shift ranges.
| Atom | Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|---|
| C2 | - | Multiplet | ~45-55 |
| C3 | - | Multiplet | ~15-25 |
| C4 | - | Multiplet | ~20-30 |
| C5 | - | Multiplet | ~25-35 |
| C6 | - | - | ~160-170 |
| Ethoxy CH₂ | - | Quartet | ~60-70 |
| Ethoxy CH₃ | - | Triplet | ~10-20 |
Mass Spectrometry Techniques (ESI-MS, HRMS) for Molecular Formula Determination and Fragmentation Studies
Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of this compound, as well as for studying its fragmentation pathways.
Electrospray Ionization Mass Spectrometry (ESI-MS): ESI is a soft ionization technique that is well-suited for analyzing polar molecules like this compound. In the positive ion mode, the compound is expected to be readily protonated to form the [M+H]⁺ ion, allowing for the determination of its molecular weight.
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the molecular ion. This precision allows for the unambiguous determination of the elemental formula of the compound, distinguishing it from other compounds with the same nominal mass. For this compound (C₇H₁₃NO), the exact mass of the [M+H]⁺ ion would be calculated and compared to the experimentally determined value.
Fragmentation Studies: Under more energetic conditions (e.g., in tandem MS/MS experiments), the protonated molecule will fragment in a characteristic manner. The fragmentation pattern can provide valuable structural information. Likely fragmentation pathways for the [M+H]⁺ ion of this compound could include the loss of an ethylene (B1197577) molecule from the ethoxy group, or cleavage of the tetrahydropyridine ring.
Table 2: Key Mass Spectrometry Data for this compound
| Parameter | Expected Value |
|---|---|
| Molecular Formula | C₇H₁₃NO |
| Molecular Weight | 127.18 g/mol |
| [M+H]⁺ (ESI-MS) | m/z 128.10 |
| Exact Mass of [M+H]⁺ (HRMS) | 128.1070 |
Vibrational Spectroscopy (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions
Vibrational and electronic spectroscopies provide complementary information about the functional groups and electronic structure of this compound.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups. A strong absorption band in the region of 1650-1700 cm⁻¹ would be indicative of the C=N stretching vibration of the imino ether group. The C-O stretching vibrations of the ethoxy group would likely appear in the 1050-1250 cm⁻¹ region. The C-H stretching vibrations of the aliphatic and ethoxy groups would be observed around 2850-3000 cm⁻¹.
Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum provides information about the electronic transitions within the molecule. The imino ether chromophore is expected to exhibit a π → π* transition at shorter wavelengths (in the far UV region) and a weaker n → π* transition at longer wavelengths. The exact position and intensity of these absorption maxima can be influenced by the solvent and the presence of substituents on the tetrahydropyridine ring.
Table 3: Characteristic IR Absorption Bands and UV-Vis Maxima for this compound
| Spectroscopic Technique | Feature | Expected Wavenumber (cm⁻¹)/Wavelength (nm) |
|---|---|---|
| IR | C=N Stretch | 1650-1700 |
| IR | C-O Stretch | 1050-1250 |
| IR | Aliphatic C-H Stretch | 2850-3000 |
| UV-Vis | n → π* Transition | ~230-250 nm |
| UV-Vis | π → π* Transition | <200 nm |
Single Crystal X-ray Diffraction (XRD) for Absolute Stereochemistry and Crystal Packing
For derivatives of this compound that are crystalline, single-crystal X-ray diffraction is the definitive method for determining the three-dimensional molecular structure. This technique can provide precise bond lengths, bond angles, and torsional angles. For chiral derivatives, XRD can be used to determine the absolute stereochemistry. Furthermore, XRD analysis reveals how the molecules are arranged in the crystal lattice, providing insights into intermolecular interactions such as hydrogen bonding and van der Waals forces.
Advanced Chromatographic Methods (HPLC, UPLC, LC-MS) for Purity Assessment and Mixture Analysis
High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) are essential for assessing the purity of this compound and for analyzing mixtures containing this compound. Reversed-phase HPLC with a C18 column is a common starting point, using a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with an additive such as formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape. The retention time of the compound is a characteristic property under a specific set of chromatographic conditions. Coupling the liquid chromatograph to a mass spectrometer (LC-MS) combines the separation power of HPLC/UPLC with the detection and identification capabilities of mass spectrometry, allowing for the confident identification of the target compound and any impurities in a complex mixture.
Thermal Analysis Techniques (TG-DSC, TG-FTIR) for Decomposition Profiles and Material Stability
Thermal analysis techniques, such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), are used to investigate the thermal stability and decomposition profile of this compound. TGA measures the change in mass of a sample as a function of temperature, revealing the temperatures at which the compound decomposes. DSC measures the heat flow into or out of a sample as it is heated or cooled, which can identify phase transitions such as melting and boiling points, as well as the enthalpy of these transitions. Coupling TGA with Fourier-transform infrared spectroscopy (TG-FTIR) allows for the identification of the gaseous products evolved during decomposition, providing mechanistic insights into the thermal degradation process.
Computational Chemistry and Theoretical Investigations of 6 Ethoxy 2,3,4,5 Tetrahydropyridine
Density Functional Theory (DFT) Calculations for Electronic Structure, Geometry Optimization, and Spectroscopic Property Prediction
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for the study of electronic structures. For 6-Ethoxy-2,3,4,5-tetrahydropyridine, DFT calculations would be invaluable in elucidating its fundamental properties.
Electronic Structure: DFT calculations can map the electron density distribution of the molecule, identifying regions that are electron-rich or electron-poor. This information is crucial for understanding the molecule's reactivity, particularly its nucleophilic and electrophilic sites. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, and their distribution, can be calculated to predict the molecule's susceptibility to electronic excitation and its charge transfer properties.
Geometry Optimization: By minimizing the energy of the molecule with respect to the positions of its atoms, DFT can predict the most stable three-dimensional structure of this compound. This optimized geometry is the foundation for all other computational predictions. Key geometric parameters that would be determined include bond lengths, bond angles, and dihedral angles.
Spectroscopic Property Prediction: DFT methods can simulate various types of spectra, which can then be compared with experimental data for validation. For this compound, this would include:
Infrared (IR) Spectroscopy: Calculation of vibrational frequencies can predict the IR spectrum, helping to identify characteristic functional group vibrations.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated to aid in the interpretation of experimental NMR spectra.
| Property | Predicted Value |
| HOMO Energy | |
| LUMO Energy | |
| Dipole Moment | |
| Key Bond Length (C=N) | |
| Key Bond Angle (C-N-C) |
Molecular Dynamics (MD) Simulations for Dynamic Behavior, Conformation, and Ligand-Receptor Interactions
Molecular Dynamics (MD) simulations provide a cinematic view of molecular motion over time, offering insights into the dynamic nature of this compound. nih.gov
Dynamic Behavior and Conformation: MD simulations can reveal the conformational landscape of the flexible tetrahydropyridine (B1245486) ring and the ethoxy side chain. By simulating the molecule in a solvent, such as water, one can observe how its conformation changes over time and identify the most stable and frequently occurring shapes. This is crucial for understanding how the molecule might present itself to a biological target.
Ligand-Receptor Interactions: If a potential biological receptor for this compound is identified, MD simulations can be used to study the stability of the ligand-receptor complex. nih.govnih.gov These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the binding, and can also provide an estimation of the binding free energy. researchgate.net
Molecular Docking Studies for Biological Target Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ugm.ac.id This is a critical tool in drug discovery for identifying potential biological targets for a molecule like this compound.
The process involves placing the 3D structure of this compound into the binding site of a target protein and using a scoring function to estimate the binding affinity. By screening against a library of known protein structures, potential biological targets can be identified. For instance, given the presence of the tetrahydropyridine scaffold, which is found in various bioactive compounds, one might dock this molecule against a range of receptors and enzymes to generate hypotheses about its mechanism of action. nih.govmdpi.comauctoresonline.org
A hypothetical docking study output could be summarized in a table like the one below:
| Target Protein | Docking Score (kcal/mol) | Predicted Key Interactions |
| Example Target 1 | Hydrogen bond with residue X, Hydrophobic interaction with residue Y | |
| Example Target 2 | Pi-cation interaction with residue Z |
In Silico Prediction of Reactivity and Reaction Pathways
Computational methods can be employed to predict the chemical reactivity of this compound and to explore potential reaction pathways.
By analyzing the electronic structure from DFT calculations, one can identify the most likely sites for electrophilic or nucleophilic attack. Fukui functions and condensed-to-atom electrophilic and nucleophilic indices can be calculated to quantify the reactivity of each atom in the molecule. This information is valuable for synthetic chemists looking to modify the molecule or for understanding its metabolic fate. Furthermore, computational methods can be used to model transition states and calculate activation energies for proposed reaction mechanisms, providing a deeper understanding of the reaction kinetics.
Pharmacophore Modeling and Virtual Screening for Drug Discovery Applications
Pharmacophore modeling is a powerful technique in drug discovery that involves identifying the essential three-dimensional arrangement of functional groups (the pharmacophore) responsible for a molecule's biological activity.
If a set of molecules with similar biological activity to this compound were known, a pharmacophore model could be generated. This model would consist of features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and charged centers. This pharmacophore can then be used as a 3D query to search large chemical databases (virtual screening) to identify other diverse molecules that are likely to have the same biological activity. This approach can significantly accelerate the discovery of new lead compounds.
Challenges, Opportunities, and Future Directions in 6 Ethoxy 2,3,4,5 Tetrahydropyridine Research
Development of More Efficient and Sustainable Synthetic Methodologies
One common precursor to the 2,3,4,5-tetrahydropyridine system is piperidine (B6355638). A classic approach involves the N-chlorination of piperidine, followed by dehydrohalogenation with a strong base like potassium hydroxide (B78521) in ethanol (B145695) to form the reactive monomeric 2,3,4,5-tetrahydropyridine, which readily trimerizes upon standing. orgsyn.org While effective, this method utilizes stoichiometric and hazardous reagents.
Modern synthetic chemistry is increasingly focused on the development of catalytic and more environmentally benign processes. For instance, tandem catalytic ring-closing metathesis-isomerization sequences have been employed to convert N-allyl-N-homoallylamines into cyclic enamides, which are structurally related to the tetrahydropyridine (B1245486) core. organic-chemistry.org Another innovative approach involves the ring-expansion of monocyclopropanated pyrroles, which can be achieved under metal-free conditions to yield highly functionalized tetrahydropyridine derivatives. nih.govacs.orgacs.org The use of alcohols, such as methanol, in these ring-opening reactions can introduce alkoxy substituents. nih.govacs.org
Table 1: Comparison of Synthetic Approaches to Tetrahydropyridine Derivatives
| Method | Key Features | Potential for 6-Ethoxy-2,3,4,5-tetrahydropyridine Synthesis | Reference |
|---|---|---|---|
| Dehydrohalogenation of N-chloropiperidine | Traditional, multi-step process | Can form the core ring system | orgsyn.org |
| Ring-Closing Metathesis | Catalytic, forms cyclic enamides | Applicable to substituted precursors | organic-chemistry.org |
| Ring-Expansion of Cyclopropanated Pyrroles | Metal-free, stereoselective | Can incorporate alkoxy groups | nih.govacs.org |
Strategies for Enhancing Chemical Stability and Mitigating Tautomerization
A significant challenge in the chemistry of this compound is its inherent chemical stability, particularly with respect to its functional group, the cyclic imino ether. These moieties are known to be susceptible to hydrolysis and can undergo rearrangement to the more thermodynamically stable amide. acs.org This reactivity is a double-edged sword; while it can be harnessed for certain synthetic applications, it can also limit the compound's shelf-life and utility in biological systems.
Furthermore, this compound can exist in equilibrium with its tautomeric form, an enamine. The position of this equilibrium is influenced by factors such as the solvent, temperature, and the presence of substituents. The tautomerism of related heterocyclic systems, such as those containing a 2-oxo-1,2,3,4-tetrahydroquinoxaline core, has been studied, revealing that different tautomers can predominate in the solid state versus in solution. rsc.org For some N-alkoxypyridine-2,4-diones, both keto-enol and imine-enamine tautomerism have been investigated using spectroscopic methods. pleiades.onlineresearchgate.net
Strategies to enhance the chemical stability of this compound could involve the introduction of sterically bulky groups near the imino ether functionality to shield it from nucleophilic attack. Another approach could be the incorporation of electron-withdrawing groups elsewhere in the ring to modulate the electronics of the system and disfavor rearrangement. The study of related, more stable seven-membered cyclic imino ethers, which have been successfully synthesized and characterized, may provide insights into the structural features that confer enhanced stability. acs.org
Advances in Stereoselective Synthesis for Enantiopure Compounds
The development of stereoselective synthetic methods is crucial for the preparation of enantiopure compounds, which is often a prerequisite for their use as therapeutic agents. For tetrahydropyridine derivatives, the creation of stereocenters in a controlled manner is an active area of research.
Several strategies have been developed for the stereoselective synthesis of substituted tetrahydropyridines. One notable method is the rhodium-catalyzed asymmetric reductive Heck reaction, which can produce 3-substituted tetrahydropyridines with high enantioselectivity. organic-chemistry.org Another powerful technique is the cascade reaction involving C-H activation, alkyne coupling, electrocyclization, and subsequent reduction, which can yield highly substituted 1,2,3,6-tetrahydropyridines with excellent diastereoselectivity. nih.gov The regio- and stereoselective synthesis of trans-2,3-dihydropyridine N-oxides, which can be reduced to the corresponding piperidines, also presents a viable route to stereochemically defined scaffolds. nih.gov
A metal-free, stereoselective ring-expansion of enantiomerically pure monocyclopropanated pyrroles has been shown to produce highly functionalized tetrahydropyridine derivatives, demonstrating the potential to translate the stereochemistry of the starting material to the final product. nih.govacs.org The application of these advanced stereoselective methods to the synthesis of enantiopure this compound and its derivatives is a promising future research direction.
Table 2: Selected Stereoselective Syntheses of Tetrahydropyridine Derivatives
| Method | Type of Stereocontrol | Key Features | Reference |
|---|---|---|---|
| Asymmetric Reductive Heck Reaction | Enantioselective | Rhodium-catalyzed, high enantioselectivity | organic-chemistry.org |
| C-H Activation Cascade | Diastereoselective | One-pot procedure, excellent diastereoselectivity | nih.gov |
| Ring-Expansion of Chiral Pyrroles | Stereoselective | Metal-free, transfers chirality | nih.govacs.org |
Identification of Novel Biological Functions and Therapeutic Avenues
While specific biological data for this compound is not extensively documented, the broader class of tetrahydropyridines exhibits a wide range of pharmacological activities. These compounds have been identified in natural products and have inspired the synthesis of numerous bioactive agents. nih.gov
Derivatives of tetrahydropyridine have been reported to possess anti-inflammatory, antioxidant, antimicrobial, anticancer, and antifungal properties. nih.gov For example, certain tetrahydropyridine analogs have been evaluated for their antiproliferative effects against breast and endometrial cancer cell lines. nih.gov The tetrahydropyridine scaffold is also present in molecules with activity as dopamine-2 receptor agonists. nih.gov Furthermore, the synthesis of highly functionalized tetrahydropyridines through Diels-Alder reactions has been explored, with the resulting products showing potential biological activity. researchgate.net The antioxidant properties of some 1,2,3,4-tetrahydropyridine derivatives have also been investigated. nih.gov
A significant opportunity exists to systematically screen this compound and a library of its derivatives for a wide range of biological activities. This could lead to the identification of novel therapeutic avenues for this class of compounds. The structural relationship of the cyclic imino ether group to moieties found in other bioactive molecules suggests that this compound could have unexplored pharmacological potential.
Application of Artificial Intelligence and Machine Learning in Design and Discovery
The integration of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize the field of chemical research, including the study of compounds like this compound. These computational tools can accelerate the design-make-test-analyze cycle of drug discovery and materials science. nih.gov
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 6-ethoxy-2,3,4,5-tetrahydropyridine, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : Alkylation of precursors like ethyl bromomethyl compounds under basic conditions (e.g., 10% KOH in DMF) is a key step, yielding diastereomers in 30–58% efficiency . Optimization may involve solvent selection (e.g., DMF for polar intermediates) and temperature control to minimize side reactions. For analogous 6-alkyl derivatives, yields up to 99% are achievable using 4-aryl-substituted intermediates and stepwise purification .
Q. How can structural confirmation of this compound derivatives be achieved experimentally?
- Methodological Answer : Nuclear Magnetic Resonance (NMR, both and ) is critical for confirming regiochemistry and substituent positions. High-Resolution Electron Spray Ionization Mass Spectrometry (HRESIMS) provides molecular weight validation, while X-ray crystallography (if crystals are obtainable) resolves stereochemical ambiguities . For example, NMR peaks between δ 20–60 ppm typically confirm tetrahydropyridine ring saturation .
Q. What in vitro assays are suitable for preliminary biological evaluation of 6-ethoxy-tetrahydropyridine derivatives?
- Methodological Answer : Antifungal activity can be assessed using CLSI (Clinical and Laboratory Standards Institute) protocols with ATCC fungal strains, measuring minimum inhibitory concentrations (MICs) . Cytotoxicity screening via neutral red uptake assays in human cancer/non-cancer cell lines (e.g., HeLa, HEK293) provides insights into selectivity .
Advanced Research Questions
Q. How can stereochemical outcomes in 6-ethoxy-tetrahydropyridine synthesis be controlled, and what analytical tools resolve diastereomer mixtures?
- Methodological Answer : Chiral auxiliaries or catalysts (e.g., asymmetric organocatalysts) may improve stereoselectivity. Diastereomers can be separated via preparative HPLC or chiral column chromatography. Dynamic NMR or NOESY experiments differentiate spatial arrangements of substituents, while circular dichroism (CD) identifies enantiomeric excess .
Q. What strategies address contradictions in biological activity data between structurally similar 6-alkyl-tetrahydropyridines?
- Methodological Answer : Perform structure-activity relationship (SAR) studies by systematically varying alkyl chain length/electron density. For example, 6-pentadecyl derivatives show higher antifungal activity than shorter chains, suggesting lipophilicity impacts membrane penetration . Validate hypotheses using molecular docking to assess binding affinity with target proteins (e.g., fungal lanosterol demethylase) .
Q. How can multi-step synthesis pathways for complex 6-ethoxy-tetrahydropyridine analogs be designed to minimize side reactions?
- Methodological Answer : Use orthogonal protecting groups (e.g., Boc for amines) and sequential reactions under mild conditions. For example, Scheme 2 in related syntheses employs ethanol/acetic acid for cyclization and hydrazine hydrate for ring closure, avoiding harsh reagents that degrade intermediates . Monitor reaction progress via UPLC-MS to detect byproducts early .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
